N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-5-chloro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O3S2/c1-25-18-7-6-16(20)12-19(18)27(23,24)21-13-17(15-8-11-26-14-15)22-9-4-2-3-5-10-22/h6-8,11-12,14,17,21H,2-5,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSNDEUBDPLTMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiophene ring: This step often involves coupling reactions such as Suzuki or Stille coupling.
Attachment of the benzenesulfonamide group: This is usually done through sulfonation reactions followed by amide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique properties can be utilized in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide
- CAS Registry Number : 954671-59-1
- Molecular Formula : C₁₉H₂₅ClN₂O₃S₂
- Molecular Weight : 429.0 g/mol
- SMILES : COc1ccc(Cl)cc1S(=O)(=O)NCC(c1ccsc1)N1CCCCCC1
This sulfonamide derivative features a 5-chloro-2-methoxybenzenesulfonamide core linked to a branched ethylamine side chain substituted with a thiophen-3-yl group and an azepane (hexamethyleneimine) ring.
Comparison with Structurally Similar Sulfonamide Derivatives
Structural Analogs with Modified Amine Side Chains
Several N-substituted sulfonamides share the 5-chloro-2-methoxyphenyl motif but differ in their amine substituents. Key examples include:
Key Observations :
- The azepane-thiophene-ethyl chain in the target compound introduces steric bulk and lipophilicity compared to simpler phenyl or alkyl substituents in analogs.
- The thiophene moiety could confer π-π stacking interactions with aromatic residues in enzyme active sites, a feature absent in phenyl-substituted analogs .
Functional Group Analogues: Thiophene-Containing Compounds
Coordination polymers like PT-ADA-PPR () incorporate thiophene-based side chains for biomedical imaging. While structurally distinct from the target sulfonamide, they highlight the utility of thiophene in tuning optical properties and cellular localization. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
